![molecular formula C17H16N2O2S2 B2985654 1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea CAS No. 2380056-15-3](/img/structure/B2985654.png)
1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea, also known as MTMU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea works by generating reactive oxygen species upon exposure to light, which can cause damage to cellular components such as proteins, lipids, and DNA. This leads to cell death and destruction of the targeted tissue or organism.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has antibacterial activity by disrupting the bacterial cell membrane and inhibiting protein synthesis. However, further studies are needed to fully understand its effects on other biological processes and systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea is its high selectivity for cancer cells and bacteria, which minimizes damage to healthy tissue. It also has a relatively low toxicity profile compared to other photosensitizers. However, its effectiveness may be limited by factors such as the depth of tissue penetration and the availability of light sources for activation.
Direcciones Futuras
Future research on 1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea could focus on optimizing its synthesis method to improve yield and purity, as well as exploring its potential applications in other fields such as agriculture and materials science. Additionally, studies could investigate its effects on other biological processes and systems, such as the immune system and the gut microbiome.
Métodos De Síntesis
1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea can be synthesized through a multi-step process involving the reaction of 4-methoxyphenyl isocyanate with 2,3-dibromothiophene, followed by the reduction of the resulting intermediate with sodium borohydride and the subsequent reaction with 3-bromothiophene-2-carbaldehyde. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has been studied for its potential use as a photosensitizer in photodynamic therapy, a method of treating cancer that involves the use of light-activated compounds to selectively target and destroy cancer cells. It has also been investigated for its antimicrobial properties, with promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-15-4-2-14(3-5-15)19-17(20)18-9-16-8-13(11-23-16)12-6-7-22-10-12/h2-8,10-11H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQKCYGSHJRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

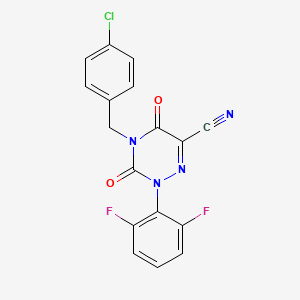
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2985572.png)


![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2985578.png)
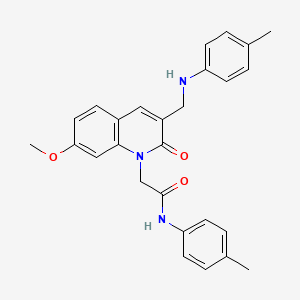
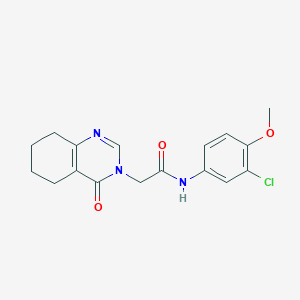
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2985583.png)
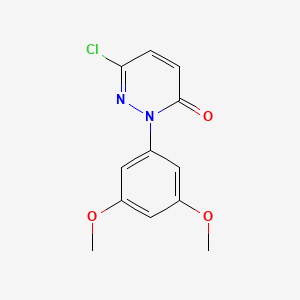
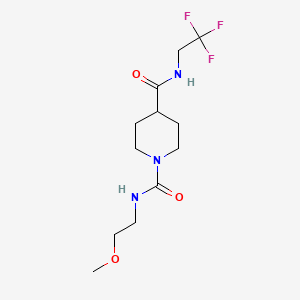

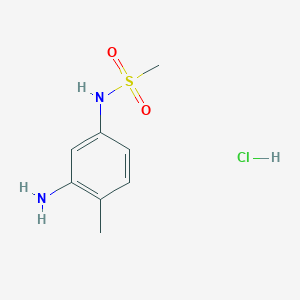
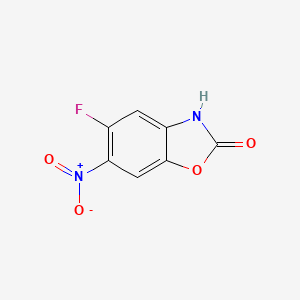
![4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2985591.png)